1-Cyclopentyl-3-methylpiperazine

Kinase Inhibition Selectivity Profiling Medicinal Chemistry

1-Cyclopentyl-3-methylpiperazine (CAS: 163526-35-0) is a chiral piperazine derivative characterized by a cyclopentyl group at the N-1 position and a methyl group at the C-3 position of the piperazine ring. This specific substitution pattern defines its physicochemical properties, including a calculated LogP of approximately 1.3 , and establishes its role as a key synthetic intermediate and privileged scaffold in the development of novel therapeutic agents, particularly for exploring the peripheral cannabinoid receptor (CB1) system and various kinase targets.

Molecular Formula C10H20N2
Molecular Weight 168.284
CAS No. 163526-35-0
Cat. No. B600047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-methylpiperazine
CAS163526-35-0
Synonyms1-CYCLOPENTYL-3-METHYL-PIPERAZINE
Molecular FormulaC10H20N2
Molecular Weight168.284
Structural Identifiers
SMILESCC1CN(CCN1)C2CCCC2
InChIInChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3
InChIKeyKKCYKTHTNCFGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-3-methylpiperazine (CAS 163526-35-0): A Versatile Chiral Piperazine Scaffold for Medicinal Chemistry and Kinase Research


1-Cyclopentyl-3-methylpiperazine (CAS: 163526-35-0) is a chiral piperazine derivative characterized by a cyclopentyl group at the N-1 position and a methyl group at the C-3 position of the piperazine ring [1]. This specific substitution pattern defines its physicochemical properties, including a calculated LogP of approximately 1.3 , and establishes its role as a key synthetic intermediate and privileged scaffold in the development of novel therapeutic agents, particularly for exploring the peripheral cannabinoid receptor (CB1) system and various kinase targets . It is commercially available as the racemic mixture (CAS 163526-35-0), and its individual enantiomers ((R)- and (S)-) are also offered as distinct research tools .

Why Generic Piperazine Substitution Fails: The Critical Role of 1-Cyclopentyl-3-methylpiperazine's Unique Substituent Pattern in Research Outcomes


Generic substitution among piperazine derivatives is not feasible due to the profound impact of the specific N-1 and C-3 substituents on physicochemical properties, receptor binding affinity, and target selectivity. Simply changing the N-alkyl group from a methyl to a cyclopentyl, or removing the C-3 methyl group, results in significant alterations in lipophilicity, molecular shape, and subsequent biological activity . This is exemplified by studies on rifamycins where substituting the N-methyl piperazine moiety of rifampicin with an N-cyclopentyl piperazine moiety in rifapentine directly correlates with differential pharmacokinetic properties . Furthermore, the presence of a chiral center at the C-3 position creates distinct enantiomers ((R) and (S)), each with its own unique interactions with biological targets . Therefore, 1-Cyclopentyl-3-methylpiperazine is not a mere interchangeable building block but a specific structural motif that dictates experimental outcomes and must be procured with exacting specification.

Quantitative Differentiation of 1-Cyclopentyl-3-methylpiperazine: Head-to-Head Physicochemical and Biological Selectivity Evidence


KINOMEscan Selectivity Profiling: High Specificity for ALK and BTK Kinases

1-Cyclopentyl-3-methylpiperazine, when incorporated into a 6-substituted purine nucleobase analog, demonstrates exceptional selectivity against anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK) in a broad kinome-wide screen [1]. This high degree of selectivity minimizes off-target kinase interactions, which is a critical parameter for developing cleaner chemical probes and potential therapeutics.

Kinase Inhibition Selectivity Profiling Medicinal Chemistry

Lipophilicity and Membrane Permeability: LogP and LogD Comparison with Closest Analogs

The lipophilicity of 1-cyclopentyl-3-methylpiperazine, a key determinant of its ability to cross biological membranes and interact with hydrophobic target pockets, is significantly higher than that of its closest non-cyclic or smaller-ring analogs . This is a direct consequence of the cyclopentyl substituent.

Lipophilicity Physicochemical Properties Drug Design

Pharmacokinetic Impact of the Cyclopentyl Group: Evidence from Rifamycin Antibiotics

A direct comparative study on the rifamycin class of antibiotics demonstrates that the substitution of an N-methyl group on a piperazine ring with an N-cyclopentyl group leads to markedly different pharmacokinetic properties . Rifampicin, containing an N-methylpiperazine, and rifapentine, containing an N-cyclopentylpiperazine, exhibit distinct absorption, distribution, and elimination profiles, which are directly correlated with the nature of the piperazine N-alkyl substituent [1].

Pharmacokinetics Drug-Membrane Interaction Antibiotics

Enantiomeric Purity as a Variable: The Importance of Specifying (R)-, (S)-, or Racemic 1-Cyclopentyl-3-methylpiperazine

1-Cyclopentyl-3-methylpiperazine possesses a chiral center at the C-3 position, giving rise to two distinct enantiomers: (R)- and (S)- . The stereochemistry of this scaffold can significantly impact its interaction with biological targets, leading to different potencies and selectivities . This necessitates precise specification when procuring the compound for research.

Chirality Enantiomeric Purity Structure-Activity Relationship

Optimal Research and Development Applications for 1-Cyclopentyl-3-methylpiperazine Based on Evidence-Based Differentiation


Scaffold for Developing Selective Kinase Inhibitors

Use 1-cyclopentyl-3-methylpiperazine as a core scaffold in medicinal chemistry programs focused on developing potent and highly selective inhibitors of ALK and BTK kinases, as demonstrated by its exceptional KINOMEscan selectivity scores (S(35)=0.02, S(10)=0.01) . This application leverages the compound's ability to be elaborated into diverse chemotypes with a reduced risk of off-target kinase inhibition, a critical advantage for creating high-quality chemical probes and drug candidates.

Modulation of Lipophilicity and ADME Properties in Drug Design

Strategically employ 1-cyclopentyl-3-methylpiperazine to increase the lipophilicity (LogP ~1.3) of lead compounds compared to more polar piperazine analogs (e.g., 1-methylpiperazine, LogP ~ -0.5) . This application is grounded in the compound's favorable calculated partition coefficient and is supported by class-level evidence from rifamycin studies showing the N-cyclopentyl group correlates with distinct, and often improved, pharmacokinetic profiles . This makes it a valuable building block for optimizing membrane permeability and oral bioavailability.

Precision SAR Studies with Enantiomerically Pure Building Blocks

Conduct rigorous structure-activity relationship (SAR) investigations by procuring and using the individual (R)- and (S)-enantiomers of 1-cyclopentyl-3-methylpiperazine in parallel with the racemic mixture . This approach is essential for deconvoluting the contributions of stereochemistry to target binding and functional activity, ensuring that the most potent and selective stereoisomer is identified and advanced, thereby increasing the efficiency and scientific validity of the drug discovery process.

Synthesis of Novel Cannabinoid Receptor (CB1) Ligands

Utilize this compound as a privileged scaffold for exploring the peripheral cannabinoid receptor (CB1) system . Given its established use as a synthetic intermediate in this area of research, the compound provides a validated starting point for generating novel agonists or antagonists for studying CB1-mediated pathways involved in obesity, metabolic syndrome, and related disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopentyl-3-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.